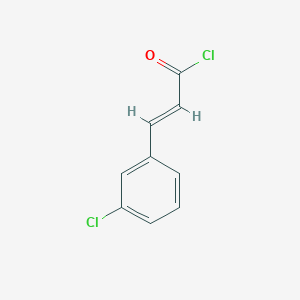

(2E)-3-(3-Chlorophenyl)acryloyl chloride

Übersicht

Beschreibung

(2E)-3-(3-Chlorophenyl)acryloyl chloride, also known as 3-(3-chlorophenyl)acryloyl chloride, is a chemical compound that belongs to the class of acryloyl chlorides. It is a colorless to light yellow liquid with a pungent odor. This chemical compound is widely used in the field of organic synthesis and has various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Safe and Efficient Synthesis

Movsisyan et al. (2016) developed a continuous-flow methodology for the selective synthesis of acryloyl chloride, which is highly applicable for the acrylate and polymer industry. This method is deemed safe and efficient, particularly for the otherwise unstable acryloyl chloride, demonstrating its potential for on-demand and on-site synthesis Movsisyan et al., 2016.

Building Block for Chemical Synthesis

The work by Movsisyan et al. (2018) highlights the use of 3-Chloropropionyl chloride, a derivative of acryloyl chloride, in producing adhesives, pharmaceuticals, herbicides, and fungicides. They developed a continuous flow process for its synthesis, showcasing its importance as a versatile chemical building block Movsisyan et al., 2018.

Sensing and Photophysical Applications

Wang et al. (2008) synthesized a water-soluble fluorescein-bearing polymer from acryloyl chloride for Fe3+ ion sensing in aqueous solutions. This demonstrates acryloyl chloride's role in creating sensitive materials for environmental and biological applications Wang et al., 2008.

Thermal Decomposition Studies

Allen and Russell (2004) investigated the thermal decomposition of acryloyl chloride among other chlorinated acyl chlorides. Understanding the decomposition pathways is crucial for safe handling and application in thermal processes Allen & Russell, 2004.

Polymer Stabilization

Shehata and Hassan (2002) explored the use of acryloyl chloride-derived polymers as stabilizers for nitrocellulose, indicating its potential in enhancing the stability of energetic materials Shehata & Hassan, 2002.

Innovative Synthesis Methods

Jing-bo (2001) introduced a novel method for preparing acryloyl chloride, showing the advancement in synthesis techniques that reduce the need for inhibitors and improve yield and purity, thus offering a more efficient production process Wu Jing-bo, 2001.

Eigenschaften

IUPAC Name |

(E)-3-(3-chlorophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNRDAIXZJFMEX-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256559 | |

| Record name | (2E)-3-(3-Chlorophenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13565-06-5 | |

| Record name | (2E)-3-(3-Chlorophenyl)-2-propenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3-Chlorophenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]piperidine](/img/structure/B6591223.png)